REACTION_CXSMILES
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[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12]Br.[CH3:14][OH:15]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][O:15][CH3:14]
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Name
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|
Quantity
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37.5 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)CBr
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Name
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|
Quantity
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125 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentration
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Type
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CUSTOM
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Details
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the mixture was partitioned between EtOAc (500 mL) and water (200 mL)
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Type
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WASH
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Details
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The organic layer was washed with a 5% NaHCO3 aqueous solution (200 mL), brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1)COC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.8 g | |
YIELD: PERCENTYIELD | 94% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |